"2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine" solubility
"2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine" solubility
Topic: Solubility and Handling of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine CAS Number: 1227502-50-2[1][2][3][4][5][6]
Executive Summary
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1227502-50-2) is a highly reactive, electrophilic heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3][4][5][6][7][8] Its solubility profile is governed not just by thermodynamics (dissolution) but by kinetics (stability).[5][6] As a benzylic bromide analog on an electron-deficient pyridine ring, it functions as a potent alkylating agent.[2][3][5][6]
Critical Insight: This compound exhibits "pseudo-solubility" in protic solvents.[5][6] While it may appear to dissolve in methanol or water, it is actually undergoing rapid solvolysis to form the corresponding ether or alcohol.[5][6] Therefore, solubility data must be strictly segregated into "Compatible (Inert)" and "Incompatible (Reactive)" solvent classes.[5][6]
Part 1: Physicochemical Profile & Solubility Logic[3]
The solubility of this compound is dictated by the lipophilic contributions of the trifluoromethyl (-CF3) and chloro (-Cl) substituents, balanced against the polar pyridine nitrogen.[2][3][5][6]
Calculated Physicochemical Properties
| Property | Value (Predicted/Observed) | Impact on Solubility |
| Molecular Formula | C7H4BrClF3N | Moderate MW (274.47 g/mol ) favors organic solubility.[2][3][5][6] |
| Physical State | Low-melting Solid / Oil | Likely requires gentle warming or sonication for high-concentration stocks.[2][3][5][6] |
| LogP (Calc.) | ~3.2 – 3.8 | High Lipophilicity .[3][5][6] Insoluble in water; highly soluble in non-polar organics.[5][6] |
| pKa (Pyridine N) | < 1.0 (Est.)[3][5][6] | The EWGs (Cl, CF3) severely reduce basicity.[3][5][6] It will not easily form salts with weak acids.[5][6] |
| Electrophilicity | High | The -CH2Br group is activated for S_N2 reactions.[2][3][5][6] |
Solvent Compatibility Matrix
The following table categorizes solvents based on Solubility (Thermodynamic capability) and Stability (Kinetic inertness).
| Solvent Class | Representative Solvents | Solubility | Stability | Recommendation |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Primary Choice for reactions and extractions.[2][3][5][6] |
| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (>50 mg/mL) | Moderate | Good for reactions.[2][3][5][6] THF must be anhydrous to prevent hydrolysis.[5][6] |
| Aromatic | Toluene, Xylene | Moderate | High | Ideal for high-temperature reactions; poor for low-temp storage.[2][3][5][6] |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Variable | Use with Caution. DMSO can react (Swern-type alkylation) upon prolonged storage.[2][3][5][6] |
| Protic | Methanol, Ethanol, Water | "False High" | Zero | FORBIDDEN. Rapid solvolysis occurs.[3][5][6] |
| Alkanes | Hexanes, Heptane | Low (<1 mg/mL) | High | Useful only as anti-solvents for precipitation/crystallization.[3][5][6] |
Part 2: Stability & Reactivity Mechanisms
Understanding the degradation pathways is essential for accurate solubility determination.[5][6] Dissolving this compound in an alcohol does not yield a stable solution; it yields a reaction mixture.[5][6]
Solvolysis Pathway (Visualization)
The following diagram illustrates the decision logic for solvent selection and the mechanism of degradation in incompatible solvents.
Caption: Solvent selection logic. Green paths indicate stable dissolution; red paths indicate irreversible chemical degradation via solvolysis.[2][3][5][6]
Part 3: Experimental Protocols
Standard Dissolution Protocol (For Reaction/Analysis)
Use this protocol for preparing stock solutions for HPLC or NMR.[2][5][6]
-
Solvent Choice : Use Anhydrous Dichloromethane (DCM) or Deuterated Chloroform (CDCl3) .[5][6]
-
Preparation :
-
Verification :
Stability Testing (Self-Validating)
To verify if your solvent is degrading the compound:
-
Dissolve 10 mg of compound in 1 mL of the test solvent (e.g., Acetonitrile).[5][6]
-
Hold at room temperature for 1 hour.
-
Inject into HPLC (Reverse Phase).
-
Mobile Phase : Water/Acetonitrile (0.1% Formic Acid).[5][6] Note: The short residence time on the column minimizes on-column hydrolysis.[2][3][5][6]
-
Result : If a second peak appears (usually at an earlier Retention Time due to the more polar -OH or -OMe species), the solvent is incompatible.[2][3][5][6]
-
Part 4: Handling & Storage
-
Lachrymator Warning : Like many benzyl bromide analogs, this compound is likely a lachrymator (tear gas agent).[3][5][6]
-
Protocol: Always handle in a functioning fume hood.
-
-
Storage : Store neat (undissolved) at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
In Solution : Do not store solutions for >24 hours unless in anhydrous DCM at -20°C.
References
-
ChemicalBook . (2024).[5][6][10] Product Entry: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1227502-50-2).[2][3][4][5][6][8] Retrieved from [2][3][5][6]
-
Accela ChemBio . (2023).[5][6] Safety Data Sheet & Solubility Profile: CAS 1227502-50-2.[2][3][5][6] Retrieved from [2][3][5][6]
-
PubChem . (n.d.).[5][6][11] Compound Summary: Halogenated Pyridine Derivatives. (General reactivity data for 2-chloromethyl/bromomethyl pyridines). Retrieved from [2][3][5][6]
Sources
- 1. 1227502-50-2|2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine|2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine|-范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. 1215295-86-5,4-Iodo-1-isopropyl-3-methyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-(Bromomethyl)-3-chloro-, RHAWN, 2611327 - 나비엠알오 [m.navimro.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | 89402-29-9 [chemicalbook.com]
- 8. qiyuanyiyuhuagong.com [qiyuanyiyuhuagong.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
